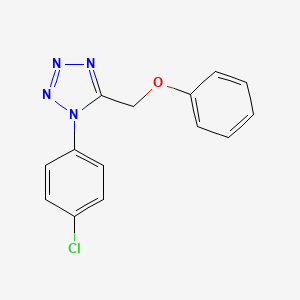
1-(4-chlorophenyl)-5-(phenoxymethyl)-1H-tetrazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tetrazole derivatives, including compounds similar to 1-(4-Chlorophenyl)-5-(phenoxymethyl)-1H-tetrazole, involves various chemical reactions and methodologies that enable the formation of the tetrazole ring and its functionalization with different substituents. These processes often utilize click chemistry, hydrothermal synthesis, and other synthetic strategies to achieve the desired compounds with high purity and yield. For instance, one-pot synthesis methods have been reported for the preparation of tetra-substituted imidazoles, indicating the versatility of synthetic approaches for tetrazole compounds (Ahmad et al., 2023).
Molecular Structure Analysis
X-ray crystallography studies have revealed the molecular structure of tetrazole derivatives, showing that the tetrazole rings are essentially planar. The structural analysis provides insights into the arrangement of atoms, bond lengths, angles, and the overall geometry of the compound. These structural details are crucial for understanding the chemical behavior and potential applications of the compound. Notably, the aryl rings at the 1- and 5-positions of the tetrazole ring show no conjugation to the tetrazole groups, which influences the compound's electronic properties and reactivity (Al-Hourani et al., 2015).
Applications De Recherche Scientifique
Molecular Docking and Crystal Structure
- Tetrazole derivatives, including those structurally related to "1-(4-chlorophenyl)-5-(phenoxymethyl)-1H-tetrazole," have been characterized through X-ray crystallography, providing insights into their molecular structures. These studies have implications for understanding the orientation and interaction of molecules within the active sites of enzymes such as cyclooxygenase-2 (COX-2), aiding in the design of COX-2 inhibitors. Docking studies suggest that these compounds can interact with biological targets, indicating potential applications in drug design and development (Al-Hourani et al., 2015).
Synthesis and Characterization
- Research on the synthesis and characterization of tetrazole derivatives reveals their potential in creating new materials with specific properties. For instance, the development of novel ligands and their corresponding silver and mercury complexes showcases the versatility of tetrazoles in coordination chemistry, potentially leading to applications in catalysis and materials science (Dadrass et al., 2011).
Environmental Applications
- Tetrazole derivatives have been explored for environmental applications, such as the piezo-catalytic degradation of pollutants like 4-chlorophenol. This process involves the generation of piezoelectric potential from the deformation of tetragonal BaTiO3 nano/micrometer-sized particles, leading to the effective degradation and dechlorination of 4-chlorophenol. Such findings highlight the potential of tetrazole derivatives in advanced oxidation technologies for environmental remediation (Lan et al., 2017).
Material Science
- The incorporation of tetrazole derivatives into functional groups for proton exchange membranes (PEMs) demonstrates their utility in material science, particularly in the development of components for fuel cells. Synthesizing tetrazole derivatives that act as proton conducting groups opens avenues for improving the efficiency and durability of PEMs (Wang et al., 2012).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-5-(phenoxymethyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O/c15-11-6-8-12(9-7-11)19-14(16-17-18-19)10-20-13-4-2-1-3-5-13/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOYUXOQSHINGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=NN2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-[(5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)carbonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate](/img/structure/B4630280.png)
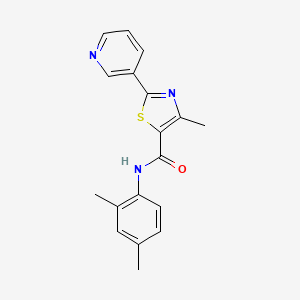
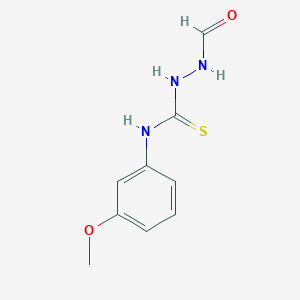
![4-[3-(4-methoxyphenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4630315.png)
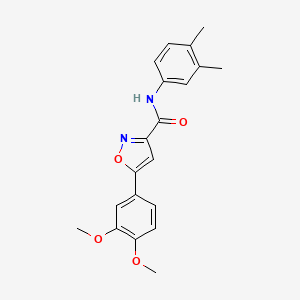
![4-[4-(benzyloxy)-3-ethoxybenzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4630331.png)
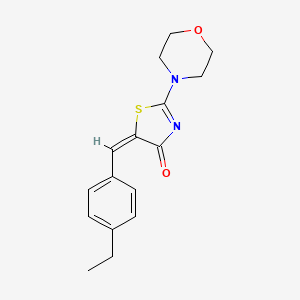
![methyl 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4630340.png)
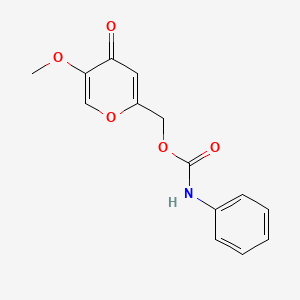
![N-allyl-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B4630347.png)
![2-chloro-4-methyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B4630370.png)
![4-[(4-cyclohexyl-1-piperazinyl)methyl]-5,7-dimethyl-2H-chromen-2-one](/img/structure/B4630371.png)
![1-[benzyl(methyl)amino]-3-(4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B4630375.png)
![2-ethoxy-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4630380.png)